molecular formula C22H23N5O3 B10927980 6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927980
M. Wt: 405.4 g/mol
InChI Key: OBJPXSCOJUBXLR-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazole ring, an isoxazolo[5,4-b]pyridine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: can be compared with other pyrazole and isoxazole derivatives, such as:

Uniqueness

The uniqueness of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-N-[1-(3-methoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-5-27-10-9-18(25-27)19-12-17(20-14(3)26-30-22(20)24-19)21(28)23-13(2)15-7-6-8-16(11-15)29-4/h6-13H,5H2,1-4H3,(H,23,28)

InChI Key

OBJPXSCOJUBXLR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)C4=CC(=CC=C4)OC

Origin of Product

United States

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